molecular formula C7H4BrFN2 B1292545 4-Bromo-6-fluoro-1H-indazole CAS No. 885520-35-4

4-Bromo-6-fluoro-1H-indazole

Cat. No. B1292545
CAS RN: 885520-35-4
M. Wt: 215.02 g/mol
InChI Key: VUKKRGQLFZMXNZ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-indazole is a halogenated indole derivative . It has a molecular weight of 215.02 and is typically stored at room temperature . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, 4-Chloro-2-fluoroaniline can be synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), then bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline . This compound can then be diazotized by sodium nitrite and reacted with formaldoxime to give 2-bromo-4-chloro-6-fluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-fluoro-1H-indazole consists of a pyrazole fused to a benzene ring . It has a bromine substituent at the 4-position and a fluorine substituent at the 6-position .


Chemical Reactions Analysis

4-Bromo-6-fluoro-1H-indazole can readily be further functionalized via nucleophilic aromatic substitution reactions . It is used in the preparation of PI3 kinase inhibitors .


Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-1H-indazole is a solid substance with a molecular weight of 215.02 . It is typically stored at room temperature .

Scientific Research Applications

HIV Protease Inhibitors

4-Bromo-6-fluoro-1H-indazole: has been investigated for its potential use in the development of HIV protease inhibitors . These inhibitors play a crucial role in the treatment of HIV/AIDS by preventing the virus from maturing and replicating. The indazole moiety can interact with the protease active site, blocking the enzyme’s function and thus inhibiting the life cycle of the virus.

Serotonin Receptor Antagonists

This compound is also explored for its application as a serotonin receptor antagonist . By binding to serotonin receptors, it can modulate neurotransmitter release, which is beneficial in treating various psychiatric and neurological disorders, including anxiety, depression, and migraine.

Aldol Reductase Inhibitors

Aldol reductase is an enzyme involved in diabetic complications, and inhibitors of this enzyme can be used to prevent or treat such conditions4-Bromo-6-fluoro-1H-indazole is part of research efforts to develop new aldol reductase inhibitors, which could potentially help manage diabetes-related ailments .

Acetylcholinesterase Inhibitors

Research has shown that indazole derivatives can act as acetylcholinesterase inhibitors . These inhibitors are important in the treatment of Alzheimer’s disease as they increase the concentration of acetylcholine in the brain, thereby improving the cognitive function of patients.

Anticancer Agents

The indazole ring system is a common feature in many anticancer agents4-Bromo-6-fluoro-1H-indazole is being studied for its potential use in cancer therapy, particularly in targeted treatments that aim to disrupt specific pathways involved in tumor growth and proliferation .

Anti-Inflammatory Agents

Due to its structural properties, 4-Bromo-6-fluoro-1H-indazole is being examined for its anti-inflammatory capabilities. It may inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .

Dye-Sensitized Solar Cells (DSSCs)

Indazole derivatives, including 4-Bromo-6-fluoro-1H-indazole , have applications in the field of renewable energy. They can be used in dye-sensitized solar cells as photosensitizers due to their ability to coordinate to metal centers and facilitate efficient energy transfer processes .

PI3 Kinase Inhibitors

Lastly, this compound is used in the preparation of PI3 kinase inhibitors . These inhibitors are significant in the study of cell growth, proliferation, and survival, as the PI3K pathway is often dysregulated in various cancers. By inhibiting this pathway, researchers can explore new therapeutic strategies for cancer treatment.

Mechanism of Action

While the specific mechanism of action for 4-Bromo-6-fluoro-1H-indazole is not mentioned, similar compounds like 4-fluoro-1H-indazole can coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Safety and Hazards

The safety information for 4-Bromo-6-fluoro-1H-indazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromo-6-fluoro-1H-indazole are not mentioned, similar compounds like 4-fluoro-1H-indazole have applications in dye-sensitized solar cells (DSSCs) and can form photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential future directions in the field of energy and materials science.

properties

IUPAC Name

4-bromo-6-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKKRGQLFZMXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646454
Record name 4-Bromo-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoro-1H-indazole

CAS RN

885520-35-4
Record name 4-Bromo-6-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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